molecular formula C10H8Cl2O4 B12733846 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid CAS No. 81008-10-8

4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid

Cat. No.: B12733846
CAS No.: 81008-10-8
M. Wt: 263.07 g/mol
InChI Key: OROLZPSONMCIED-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid is a high-purity organic compound offered for research and development purposes. This dicarboxylic acid derivative features a 2,4-dichlorophenyl group and a hydroxy moiety on its aliphatic chain, presenting a molecular formula of C10H8Cl2O4 and a molecular weight of 247.07 g/mol . Its structure, which includes both ketone and carboxylic acid functional groups, classifies it within the family of oxobutanoic acids and makes it a valuable intermediate in organic synthesis . Researchers can utilize this compound in the exploration of novel chemical entities, as a building block for pharmaceuticals or agrochemicals, and in metabolic studies. The presence of the dichlorophenyl group suggests potential for biological activity, warranting further investigation into its specific mechanisms and applications . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the compound's identity, purity, and suitability for their specific research application.

Properties

CAS No.

81008-10-8

Molecular Formula

C10H8Cl2O4

Molecular Weight

263.07 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-2-hydroxy-4-oxobutanoic acid

InChI

InChI=1S/C10H8Cl2O4/c11-5-1-2-6(7(12)3-5)8(13)4-9(14)10(15)16/h1-3,9,14H,4H2,(H,15,16)

InChI Key

OROLZPSONMCIED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CC(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid typically involves the reaction of 2,4-dichlorophenylacetic acid with suitable reagents to introduce the keto and hydroxybutanoic acid functionalities. One common method involves the use of a Grignard reagent followed by oxidation and hydrolysis steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has demonstrated that derivatives of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid exhibit notable antimicrobial properties. For instance, compounds synthesized from this acid have shown high activity against several Gram-positive and Gram-negative bacteria as well as fungi. A study highlighted the synthesis of new heterocyclic compounds derived from this acid, which were tested for biological activity, revealing promising results in inhibiting microbial growth .

CompoundActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Fungi
Compound 3HighModerateModerate
Compound 10ModerateHighHigh
Compound 12aHighModerateModerate

1.2 Central Nervous System Applications

The compound's structural similarity to gamma-hydroxybutyric acid (GHB) suggests potential applications in treating central nervous system disorders. GHB is known for its sedative and anesthetic properties. Research indicates that derivatives of this compound may act as GHB mimetics, potentially aiding in the treatment of sleep disturbances and anxiety disorders .

Agricultural Applications

2.1 Herbicidal Properties

The dichlorophenyl group in the compound enhances its herbicidal activity, making it a candidate for use in agricultural settings. Its structure allows it to interact effectively with plant growth regulators, potentially leading to the development of new herbicides that could be more effective and environmentally friendly compared to existing options .

Synthesis and Structural Investigation

The synthesis of this compound can be achieved through various methods, including the reaction of appropriate aryl methyl ketones with oxalyl chloride in the presence of sodium methoxide. This method has been refined to yield higher purity and better yields of the desired compound .

Case Studies

Case Study 1: Antimicrobial Screening
In a study published by MDPI, researchers synthesized multiple derivatives from this compound and evaluated their antimicrobial activities using disk diffusion methods. The results indicated that several derivatives possessed significant antimicrobial properties, suggesting their potential use as therapeutic agents against infections.

Case Study 2: CNS Effects
A clinical investigation into compounds similar to this compound has shown efficacy in managing symptoms associated with central nervous system disorders. These findings support further exploration into the compound's therapeutic potential in treating conditions such as anxiety and sleep disorders.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the inhibition or activation of these targets, leading to changes in cellular processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Halogenation Patterns
  • 4-[(3,5-Dichlorophenyl)amino]-4-oxo-2-hydroxybutanoic acid (C₁₀H₈Cl₂N₂O₄, MW 277.09 g/mol): Features a 3,5-dichloro substitution and an amino group instead of a hydroxyl at position 2.
  • 4-[(2,5-Dichlorophenyl)amino]-4-oxobutanoic acid (C₁₀H₉Cl₂NO₃, MW 262.09 g/mol): Lacks the hydroxyl group and has a 2,5-dichloro substitution. Reduced polarity may decrease solubility but increase membrane permeability .
Alkyl and Aromatic Substituents
  • 4-(2-Hydroxy-5-propylphenyl)-4-oxobutanoic acid (C₁₃H₁₆O₄, MW 236.27 g/mol): Replaces chlorine with a propyl group, increasing hydrophobicity. This modification could enhance blood-brain barrier penetration but reduce aqueous solubility .

Functional Group Modifications

Hydroxyl vs. Amino Groups
  • 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid (C₁₀H₁₀FNO₃, MW 211.19 g/mol): Substitution of hydroxyl with a fluorine-containing amino group increases electronegativity, affecting electronic distribution and reactivity .
  • 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids (e.g., III in ): Incorporates a sulfanyl-carboxymethyl group, enabling disulfide bond formation in biological systems.

Structural Analogues with Heterocyclic Moieties

  • 4-((5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)sulfonyl)butanoic acid (C₁₀H₇Cl₂N₂O₅S, MW 347.15 g/mol): Replaces the ketone with an oxadiazole-sulfonyl group, significantly altering electronic properties and enhancing inhibition of Rho/ROCK kinases .
  • Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate (C₁₂H₁₂Cl₂O₃, MW 275.13 g/mol): Esterification of the carboxylic acid group improves lipid solubility, making it more suitable for topical applications .

Solubility and Polarity

Compound Key Substituents LogP (Predicted) Solubility (mg/mL)
Target Compound 2-OH, 2,4-Cl₂ 2.8 0.15 (aqueous)
4-[(3,5-Dichlorophenyl)amino] analog 2-NH₂, 3,5-Cl₂ 2.5 0.20 (aqueous)
4-(2,4-Dimethylphenyl) analog 2,4-CH₃ 3.1 0.05 (aqueous)
Ethyl ester derivative () COOEt 4.2 <0.01 (aqueous)
  • The hydroxyl group in the target compound improves aqueous solubility compared to methyl or ester derivatives. Chlorine atoms increase LogP, enhancing membrane permeability .

Biological Activity

4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and enzyme inhibition. The structure features a dichlorophenyl moiety which is often associated with enhanced biological properties. This article reviews the biological activity of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H8Cl2O4 and is characterized by a keto acid structure. Its synthesis generally involves the reaction of 2,4-dichlorophenyl derivatives with hydroxybutanoic acid under specific conditions to yield the desired product.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial activity against various strains of bacteria and fungi. A study utilizing the disk diffusion method revealed that this compound shows high activity against Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound

Microorganism TypeActivity LevelReference
Gram-positiveHigh
Gram-negativeHigh
FungiModerate

The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Enzyme Inhibition

Another significant aspect of this compound is its inhibitory effect on specific enzymes. For instance, it has been evaluated as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. The docking studies suggest that the compound binds effectively to the active site of α-glucosidase, thereby inhibiting its function.

Table 2: Enzyme Inhibition Studies

EnzymeInhibition TypeReference
α-GlucosidaseCompetitive

The implications of this inhibition are particularly relevant for managing conditions like diabetes, where α-glucosidase inhibitors are used to control blood sugar levels.

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Antimicrobial Efficacy : A study conducted on various bacterial strains showed that this compound had a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics, indicating its potential as a therapeutic agent.
  • Enzyme Interaction : In a recent investigation, the compound was subjected to molecular docking simulations which revealed strong binding affinities with α-glucosidase, supporting its role as a potential anti-diabetic agent.

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